molecular formula C10H20O2 B12765087 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)- CAS No. 724776-62-9

2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)-

Cat. No.: B12765087
CAS No.: 724776-62-9
M. Wt: 172.26 g/mol
InChI Key: YVSNOTITPICPTB-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)- typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques ensures that the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-
  • 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4R)-
  • 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)-

Uniqueness

The uniqueness of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)- lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for stereochemical studies and applications where chirality is crucial .

Properties

CAS No.

724776-62-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(2S,4R)-4-methyl-2-(2-methylpropyl)oxan-4-ol

InChI

InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3/t9-,10+/m0/s1

InChI Key

YVSNOTITPICPTB-VHSXEESVSA-N

Isomeric SMILES

CC(C)C[C@H]1C[C@](CCO1)(C)O

Canonical SMILES

CC(C)CC1CC(CCO1)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.